molecular formula C30H37NO7 B1240459 [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate

[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate

Cat. No.: B1240459
M. Wt: 523.6 g/mol
InChI Key: GSPOYKSHFNFUKI-QAWWVLLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate is a member of the cytochalasin family, which are fungal secondary metabolites known for their ability to disrupt actin filament dynamics. This compound is derived from the medicinal mushroom Xylaria species and has been studied for its antifungal properties, particularly against yeast and fungal pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate typically involves the isolation of the compound from fungal cultures. The medicinal mushroom Xylaria species BCC 1067 is a common source. The process includes culturing the fungus, extracting the metabolites, and purifying the compound using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield from fungal cultures. Techniques such as fermentation and bioreactor cultivation are being explored to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate exerts its effects by targeting actin filaments, disrupting their dynamics and leading to cytoskeletal disorganization. This disruption affects various cellular processes, including cell division, motility, and adhesion . The compound also induces the accumulation of reactive oxygen species, leading to cell membrane leakage and reduced cell viability .

Comparison with Similar Compounds

  • Cytochalasin D
  • Cytochalasin C
  • 19,20-Epoxycytochalasin C
  • Deacetyl-19,20-epoxycytochalasin C

Comparison: [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate is unique in its specific targeting of actin filaments and its potent antifungal activity. Compared to other cytochalasins, it has shown higher efficacy in disrupting fungal biofilms and inhibiting hyphal formation .

Properties

Molecular Formula

C30H37NO7

Molecular Weight

523.6 g/mol

IUPAC Name

[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-19-24-29(5,38-24)16(2)21-20(14-18-11-7-6-8-12-18)31-27(34)30(19,21)26(36-17(3)32)22-25(37-22)28(4,35)23(15)33/h6-9,11-13,15-16,19-22,24-26,35H,10,14H2,1-5H3,(H,31,34)/b13-9+/t15-,16-,19-,20-,21-,22+,24-,25-,26+,28-,29+,30-/m0/s1

InChI Key

GSPOYKSHFNFUKI-QAWWVLLQSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2([C@@H]([C@H]5[C@H](O5)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]4CC6=CC=CC=C6)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(C5C(O5)C(C1=O)(C)O)OC(=O)C)C(=O)NC4CC6=CC=CC=C6)C)C

Synonyms

19,20-epoxycytochalasin Q

Origin of Product

United States

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